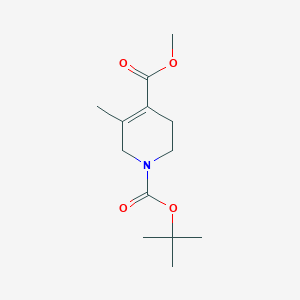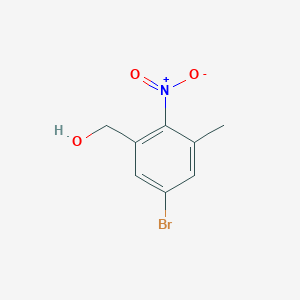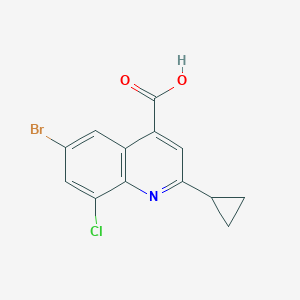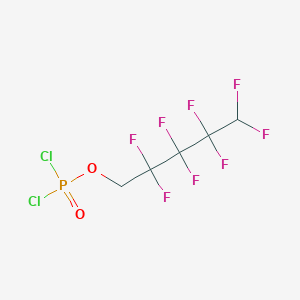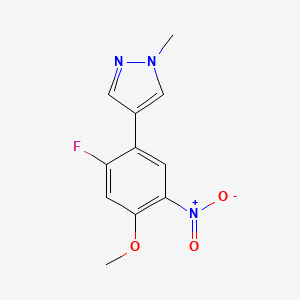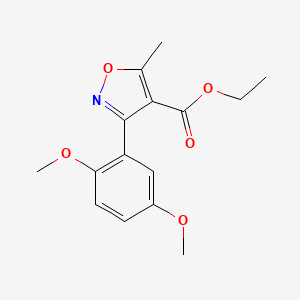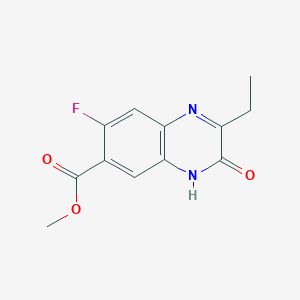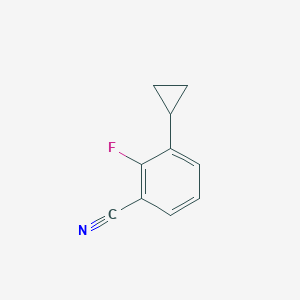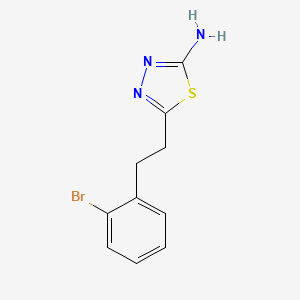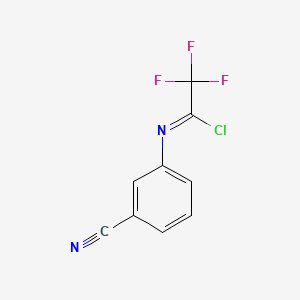
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoroacetimidoyl chloride group attached to a 3-cyanophenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-cyanophenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Catalysts like triethylamine or pyridine are often used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.
Scientific Research Applications
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetyl chloride
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetohydrazide
Uniqueness: N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C9H4ClF3N2 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-2-6(4-7)5-14/h1-4H |
InChI Key |
NOASFVSFHVVVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


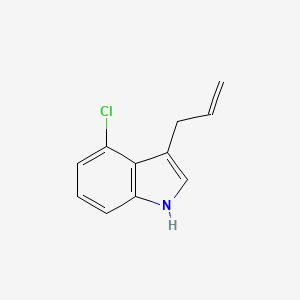

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)
